2,4-Dibromoaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

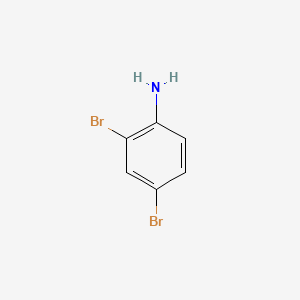

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSRXWYRUJCNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060654 | |

| Record name | 2,4-Dibromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-57-6, 63505-64-6 | |

| Record name | 2,4-Dibromoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromobenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063505646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 615-57-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,4-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dibromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dibromoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIBROMOANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D6YF8BB75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dibromoaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2,4-dibromoaniline (B146533), a key intermediate in the production of pharmaceuticals, agrochemicals, and other specialty organic compounds.[1][2] The document details a common synthetic route, purification methods, and a full suite of characterization techniques with their corresponding data, presented for clarity and ease of comparison.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of an aniline (B41778) derivative. Direct bromination of aniline is challenging to control and often leads to the formation of 2,4,6-tribromoaniline, as the powerful activating effect of the amino group promotes substitution at all available ortho and para positions.[3][4][5][6][7] To achieve selective di-substitution, a common strategy involves protecting the amino group by converting it to a less activating acetamido group. This moderation allows for a more controlled reaction.

An alternative modern approach involves a regioselective bromination using a catalyst system, which can offer a more direct route from free anilines.[8] For this guide, we will focus on the well-established protection-bromination-deprotection sequence.

Synthetic Pathway Overview

The synthesis follows a three-step process:

-

Acetylation of Aniline: Aniline is reacted with acetic anhydride (B1165640) to form acetanilide (B955), protecting the amino group.

-

Bromination of Acetanilide: Acetanilide is brominated to yield 4-bromoacetanilide as the major product, with some ortho-substitution. Further bromination can lead to the 2,4-dibromoacetanilide intermediate.

-

Hydrolysis: The resulting dibromoacetanilide is hydrolyzed under acidic or basic conditions to remove the acetyl group and yield the final product, this compound.

Experimental Protocol: Synthesis via Acetanilide

This protocol is a composite representation based on standard organic chemistry procedures for acylation, bromination, and hydrolysis.[9][10]

Step 1: Preparation of Acetanilide from Aniline

-

In a 250 mL round-bottomed flask, add 5.0 mL of aniline to 50 mL of glacial acetic acid.

-

While stirring, slowly add 5.5 mL of acetic anhydride to the solution.

-

Attach a reflux condenser and heat the mixture gently under reflux for approximately 20 minutes.[9]

-

Allow the mixture to cool slightly before pouring it into 200 mL of ice-cold water with stirring.

-

Collect the precipitated white solid (acetanilide) by vacuum filtration, wash with cold water, and air dry. The product is typically pure enough for the next step.

Step 2: Bromination of Acetanilide to 2,4-Dibromoacetanilide

-

Dissolve the dried acetanilide in 40 mL of glacial acetic acid in a 250 mL Erlenmeyer flask, cooling the solution in an ice bath.

-

In a separate container, prepare a solution of bromine in glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

-

Slowly add the bromine solution dropwise to the stirred and cooled acetanilide solution. A stoichiometric amount of 2 equivalents of Br₂ is required for di-substitution.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes.

-

Pour the reaction mixture into 250 mL of cold water. Add sodium bisulfite solution if necessary to quench any excess bromine (indicated by the disappearance of the orange color).

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and air dry.

Step 3: Hydrolysis of 2,4-Dibromoacetanilide

-

Place the crude 2,4-dibromoacetanilide in a round-bottomed flask with a mixture of 70% sulfuric acid (approximately 5 mL per gram of amide).

-

Heat the mixture under reflux for 1-2 hours.[11] The completion of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution by slowly adding a concentrated solution of sodium hydroxide (B78521) until the mixture is basic.

-

The this compound will precipitate as a solid. Collect the crude product by vacuum filtration and wash with cold water.

Purification

The crude this compound can be purified by recrystallization.

-

Dissolve the solid in a minimum amount of hot ethanol (B145695).

-

Add hot water dropwise until the solution becomes slightly cloudy.

-

Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

-

Collect the purified crystals by vacuum filtration. The purified product should appear as white to pale yellow crystals.[2][12]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 615-57-6 | |

| Molecular Formula | C₆H₅Br₂N | [13] |

| Molecular Weight | 250.92 g/mol | [13] |

| Appearance | White to pale yellow crystals | [1][2] |

| Melting Point | 78-80 °C | [1][12] |

| Boiling Point | 156 °C at 24 mmHg | [1] |

| Solubility | Sparingly soluble in water | [2] |

Characterization of this compound

Confirmation of the structure and purity of the synthesized product is achieved through a combination of spectroscopic methods and physical constant determination.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data [1][14][15]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | Ar-H (H-3) |

| ~7.2 | dd | 1H | Ar-H (H-5) |

| ~6.7 | d | 1H | Ar-H (H-6) |

| ~4.0 | br s | 2H | -NH₂ |

| Note: Solvent is typically CDCl₃. Shifts and coupling constants can vary slightly. |

Table 2: ¹³C NMR Spectroscopic Data [1][16]

| Chemical Shift (δ, ppm) | Assignment |

| ~144 | C-1 (-NH₂) |

| ~136 | C-3 |

| ~130 | C-5 |

| ~120 | C-6 |

| ~110 | C-4 (-Br) |

| ~109 | C-2 (-Br) |

| Note: Assignments are predictive and based on typical values for substituted benzenes. |

Table 3: Infrared (IR) Spectroscopy Data [1][17]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3500 | N-H Stretch | Primary Amine (-NH₂) |

| 3200 - 3300 | N-H Stretch | Primary Amine (-NH₂) |

| 1600 - 1620 | N-H Scissoring | Primary Amine (-NH₂) |

| 1450 - 1500 | C=C Stretch | Aromatic Ring |

| 1000 - 1250 | C-N Stretch | Aryl Amine |

| 550 - 750 | C-Br Stretch | Aryl Bromide |

Table 4: Mass Spectrometry (MS) Data [13][18]

| m/z Value | Interpretation |

| ~251 | Molecular Ion [M]⁺ (with isotopes ⁷⁹Br, ⁸¹Br) |

| ~249 | Molecular Ion [M]⁺ |

| ~170 | [M - Br]⁺ |

| ~91 | [M - 2Br]⁺ |

| Note: The presence of two bromine atoms results in a characteristic isotopic pattern (M, M+2, M+4) for the molecular ion peak. |

Characterization Protocols

Melting Point Determination:

-

A small amount of the dry, crystalline product is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

-

The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded. A narrow range (e.g., 1-2 °C) indicates high purity.[19]

NMR Spectroscopy:

-

Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

The ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

The resulting spectra are processed (Fourier transform, phasing, baseline correction) and analyzed for chemical shifts, integration, and multiplicity to confirm the structure.

Infrared (IR) Spectroscopy:

-

For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample directly on the ATR crystal.

-

The IR spectrum is recorded, and the characteristic absorption bands are identified and assigned to the corresponding functional groups.

Mass Spectrometry (MS):

-

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

The sample is introduced into the mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source.

-

The mass-to-charge ratio (m/z) of the resulting ions is measured, allowing for the determination of the molecular weight and analysis of fragmentation patterns to support the proposed structure.[13]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. scribd.com [scribd.com]

- 4. 2,4,6-Tribromoaniline - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. Khan Academy [khanacademy.org]

- 7. Synthesis of 2,4,6-Tribromoaniline from Aniline How can 2,4,6-tribromoan.. [askfilo.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chemicalbook.com [chemicalbook.com]

- 13. Benzenamine, 2,4-dibromo- [webbook.nist.gov]

- 14. This compound(615-57-6) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. This compound(615-57-6) 13C NMR [m.chemicalbook.com]

- 17. This compound(615-57-6) IR Spectrum [chemicalbook.com]

- 18. This compound(615-57-6) MS spectrum [chemicalbook.com]

- 19. Bromination Of Acetanilide And Aniline Lab Report | ipl.org [ipl.org]

An In-depth Technical Guide on the Physicochemical Properties of 2,4-Dibromoaniline

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Dibromoaniline (CAS No: 615-57-6). It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and chemical synthesis. The document details key physical and chemical characteristics, presents experimental protocols for their determination, and includes spectral data for structural elucidation. All quantitative data are summarized in structured tables for ease of reference and comparison.

Chemical Identity and Structure

This compound is a halogenated aromatic amine. Its structure consists of a benzene (B151609) ring substituted with an amino group (-NH₂) at position 1, and two bromine atoms at positions 2 and 4. This substitution pattern significantly influences its chemical reactivity and physical properties.

-

IUPAC Name: this compound

-

Canonical SMILES: C1=CC(=C(C=C1Br)Br)N[4]

Tabulated Physicochemical Properties

The following tables summarize the key quantitative physicochemical properties of this compound compiled from various sources.

Table 1: Physical and Chemical Properties

| Property | Value | References |

| Appearance | White to light yellow/brown/grey crystals or powder | [2][3][4][6][7] |

| Melting Point | 76.5 - 82.5 °C | [1][2][3][4][6] |

| Boiling Point | 264.8 °C @ 760 mmHg 156 °C @ 24 mmHg | [1][4][5][6] |

| Density | 2.0 - 2.26 g/cm³ | [1][4][5][6] |

| Water Solubility | Insoluble | [4][5][7] |

| Solubility (Other) | Soluble in Methanol, Toluene | |

| pKa (Predicted) | 1.83 ± 0.10 | [4][5][7] |

| LogP | 3.26 - 3.38 | [1][4] |

| Flash Point | 114 °C | [1][4] |

| Vapor Pressure | 0.0095 mmHg @ 25°C | [4] |

Table 2: Spectral Data Summary

| Spectral Data Type | Key Information | References |

| ¹H NMR | Spectra available in CDCl₃ and DMSO-d₆ | [6][8][9] |

| ¹³C NMR | Spectra available in CDCl₃ | [6][9] |

| ¹⁵N NMR | Spectra available in DMSO-d₆ | [10] |

| Infrared (IR) | Spectra available (KBr disc, nujol mull) | [6][11] |

| Mass Spectrometry (MS) | Electron Ionization (EI) spectra available | [6] |

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lower the melting point and broaden the range.[12]

Principle: A small, finely powdered sample is heated slowly, and the temperature range from the first sign of melting (first drop of liquid) to complete liquefaction is recorded.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt) or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. If the sample consists of large crystals, gently crush it into a fine powder.

-

Capillary Loading: Push the open end of a capillary tube into the powder. Tap the sealed end gently on a hard surface to pack the powder down. Repeat until a packed column of 1-2 mm height is achieved at the bottom of the tube.[13]

-

Apparatus Setup: Place the loaded capillary tube into the heating block or attach it to the thermometer in a Thiele tube apparatus.[12][14]

-

Heating:

-

Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting point. This helps in setting the parameters for a more accurate measurement.[12]

-

Accurate Determination: Allow the apparatus to cool. Heat again, but at a slow, controlled rate (approx. 1-2 °C per minute) as the temperature approaches the expected melting point.[12][15]

-

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts completely.[14]

-

The melting point is reported as the range T₁ - T₂.

-

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Classification

Solubility tests provide valuable information about the functional groups present in a molecule. The general principle "like dissolves like" is a useful guide.

Principle: The solubility of a small amount of the compound is systematically tested in a series of solvents of varying polarity and pH to classify it.

Reagents:

-

Distilled water

-

Diethyl ether

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Hydrochloric Acid (HCl) solution

-

Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

-

Initial Test (Water): In a small test tube, add ~25 mg of this compound. Add 0.75 mL of distilled water in portions, shaking vigorously after each addition. Observe if the compound dissolves.[16]

-

Ether Test: If the compound is water-soluble, repeat the test with diethyl ether to assess its polarity.

-

Acid/Base Tests (for water-insoluble compounds):

-

5% NaOH: Test the solubility in 5% NaOH. Solubility indicates an acidic functional group.

-

5% NaHCO₃: If soluble in NaOH, test in 5% NaHCO₃. Solubility here indicates a strong acid.

-

5% HCl: If insoluble in NaOH, test solubility in 5% HCl. Solubility indicates the presence of a basic group (like an amine).[16][17]

-

-

Concentrated H₂SO₄: If the compound is insoluble in water, dilute acid, and dilute base, and contains no nitrogen or sulfur, its solubility in cold, concentrated sulfuric acid is tested. Solubility (often with a color change) suggests the presence of a neutral compound with a functional group containing oxygen, or an alkene/alkyne.

Given that this compound is an amine, it is expected to be insoluble in water but soluble in 5% HCl.

Caption: Logical workflow for the solubility classification of an organic compound.

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis. Its primary applications are found in the manufacturing of:

-

Pharmaceuticals: It is used in the preparation of various active pharmaceutical ingredients (APIs), including glycopeptides and targeted bifunctional degraders.[4][5]

-

Agrochemicals: It acts as a building block for certain pesticides.[6][7]

-

Dyes and Materials: The compound is a precursor in the synthesis of dyes and specialty polymers.[6]

-

Cross-Coupling Reactions: In medicinal chemistry, it is a substrate for palladium-catalyzed cross-coupling reactions to construct more complex molecules.[4][6]

Safety and Handling

This compound is classified as toxic if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.

-

Risk Statements: R20/21/22, R25, R33, R36/37/38, R51/53[4][6]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place below +30°C, away from incompatible materials.[4][5] It should be stored under an inert atmosphere as it can be air-sensitive.

References

- 1. This compound | CAS#:615-57-6 | Chemsrc [chemsrc.com]

- 2. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound, 98+% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound CAS#: 615-57-6 [amp.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound(615-57-6) 1H NMR [m.chemicalbook.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound(615-57-6) IR Spectrum [m.chemicalbook.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. byjus.com [byjus.com]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

2,4-Dibromoaniline CAS number and molecular structure

An In-depth Technical Guide to 2,4-Dibromoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic amine that serves as a crucial intermediate in organic synthesis.[1] Its molecular structure, featuring a benzene (B151609) ring substituted with an amino group and two bromine atoms at positions 2 and 4, makes it a versatile building block in the production of a wide range of valuable compounds. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its synthesis, and its applications in various fields of research and development.

The compound, with the CAS number 615-57-6 , is a white to pale yellow crystalline solid at room temperature.[1][2] It is utilized in the synthesis of dyes, pigments, agrochemicals, and pharmaceuticals.[1][2] In pharmaceutical development, for instance, it is a key intermediate in the creation of anti-cancer agents.[2] Researchers also employ this compound in the preparation of glycopeptides and targeted bifunctional degraders.[3]

Core Data Presentation

The physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 615-57-6 | [1][2][4][5] |

| Molecular Formula | C₆H₅Br₂N | [2][4][5] |

| Molecular Weight | 250.92 g/mol | [2][4] |

| Appearance | White to light yellow crystalline solid/powder | [1][2] |

| Melting Point | 78-80 °C | [2][3][6] |

| Boiling Point | 264.8 °C at 760 mmHg | [4][7] |

| Density | 2.022 g/cm³ | [4] |

| Water Solubility | Sparingly soluble/Insoluble | [1][4] |

| pKa | 1.83 ± 0.10 (Predicted) | [4] |

| LogP | 3.375 | [4] |

| Flash Point | 114 °C | [4] |

| EINECS Number | 210-434-4 | [4][5] |

Molecular Structure

The structure of this compound consists of a benzene ring with an amino (-NH₂) group at position 1, and two bromine (-Br) atoms at positions 2 and 4.

SMILES: Nc1ccc(Br)cc1Br[6][8] InChI Key: DYSRXWYRUJCNFI-UHFFFAOYSA-N[6][8]

Experimental Protocols

A common and effective method for the synthesis of this compound is the direct bromination of aniline (B41778).[1] This electrophilic aromatic substitution reaction is typically carried out in the presence of an acidic medium to control the reactivity of the aniline and achieve the desired disubstitution.

Synthesis of this compound via Bromination of Aniline

Materials:

-

Aniline

-

Glacial Acetic Acid

-

Bromine

-

Ice bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Round-bottom flask

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar quantity of aniline in glacial acetic acid. The flask should be placed in an ice bath to maintain a low temperature.

-

Slowly add a solution of bromine (2 molar equivalents) dissolved in glacial acetic acid to the aniline solution using a dropping funnel. The addition should be done dropwise with constant stirring to control the reaction rate and temperature.

-

After the complete addition of the bromine solution, allow the reaction mixture to stir at room temperature for a designated period to ensure the reaction goes to completion.

-

Pour the reaction mixture into a beaker containing ice water. This will cause the crude this compound to precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold water to remove any remaining acid and impurities.

-

For purification, the crude product can be recrystallized from an appropriate solvent system, such as aqueous ethanol.[3]

-

Dry the purified crystals to obtain the final product.

Mandatory Visualizations

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 615-57-6 [chemicalbook.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound(615-57-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 2,4-ジブロモアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | CAS#:615-57-6 | Chemsrc [chemsrc.com]

- 8. This compound 98 615-57-6 [sigmaaldrich.com]

An In-Depth Technical Guide to the Solubility and Stability of 2,4-Dibromoaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physicochemical properties of 2,4-Dibromoaniline (B146533) (CAS No: 615-57-6), with a specific focus on its solubility and stability. This compound is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and specialty polymers.[1][2] A thorough understanding of its solubility is essential for reaction optimization and formulation, while knowledge of its stability profile is critical for ensuring safe handling, storage, and the integrity of synthetic pathways.

This guide summarizes available data, presents detailed experimental protocols for in-house characterization, and provides logical workflows to guide researchers in their studies.

Physicochemical Properties

This compound is a substituted aromatic amine that appears as a white to light yellow or beige crystalline solid at room temperature.[1][2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 615-57-6 | [4] |

| Molecular Formula | C₆H₅Br₂N | [4] |

| Molecular Weight | 250.92 g/mol | [4] |

| Appearance | White to light yellow powder or crystals | [1][3] |

| Melting Point | 78-82 °C | [3][4] |

| Boiling Point | 156 °C at 21-24 mmHg | [1] |

| pKa | 1.83 ± 0.10 (Predicted) | [2] |

Solubility Profile

Quantitative public data on the solubility of this compound in a wide range of solvents is limited. However, qualitative descriptions and the general behavior of aromatic amines provide a strong indication of its solubility characteristics. The compound is sparingly soluble in water but shows good solubility in certain organic solvents.[2]

| Solvent | Solubility | Reference(s) |

| Water | Insoluble / Sparingly soluble | [2] |

| Methanol | Soluble | |

| Toluene | Soluble | |

| Dilute Mineral Acids (e.g., HCl) | Soluble (forms a salt) | [5][6] |

As a weak base, the solubility of this compound is expected to be pH-dependent.[7] In acidic aqueous solutions, the amine group becomes protonated to form an anilinium salt, which is significantly more water-soluble than the free base.[6][8]

The absence of comprehensive public data necessitates empirical testing to determine precise solubility values. The shake-flask method is the gold-standard for determining thermodynamic solubility. The following protocol provides a framework for this analysis.[9]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.

Apparatus and Reagents:

-

This compound (≥98% purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24-72 hours, to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Centrifugation at the same temperature can be used to accelerate this process.[9]

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid microparticles.

-

Analysis:

-

Prepare a series of dilutions of the filtered saturated solution with the same solvent.

-

Quantify the concentration of this compound in the diluted solutions using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

-

-

Calculation: Calculate the solubility in units such as g/100 mL or mol/L based on the determined concentration of the saturated solution.

Caption: Experimental workflow for the shake-flask solubility method.

Stability Profile

This compound is generally stable when stored under normal conditions in a closed container away from light and air.[2][10] However, it is susceptible to degradation under specific environmental and chemical stresses.

| Condition | Stability Information | Reference(s) |

| Storage | Stable at room temperature in a tightly closed container. Recommended to store in a cool, dry, well-ventilated area under an inert gas. | [2][10] |

| Light Sensitivity | Light sensitive; exposure to light should be minimized. | |

| Air Sensitivity | Air sensitive; can be oxidized by atmospheric oxygen, which may cause discoloration. | [11] |

| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, and acid chlorides. | [10][12] |

| Hazardous Decomposition | Thermal decomposition may produce toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide gas. | [10][12] |

A systematic approach is required to fully characterize the stability of this compound. This typically involves forced degradation studies to identify potential degradation pathways and products.

Caption: A decision workflow for conducting forced degradation studies.

3.1.1 Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To determine the temperature at which this compound begins to decompose.

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A sharp decrease in mass indicates decomposition or volatilization.

General Procedure:

-

Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA sample pan.

-

Place the pan in the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).

3.1.2 Photostability Testing

Objective: To evaluate the stability of this compound upon exposure to light. This protocol is adapted from ICH Q1B guidelines.[14]

Procedure:

-

Expose a sample of the solid compound to a light source that provides a standardized output of both visible and ultraviolet light. The overall illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy should be not less than 200 watt hours/square meter.[14]

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

-

After exposure, the physical properties (e.g., appearance, color) of the exposed sample should be compared to the control.

-

Both samples should be analyzed by a stability-indicating method (e.g., HPLC) to determine the amount of degradation and identify any photoproducts formed.

3.1.3 Chemical Stability and Forced Degradation

Objective: To assess stability in the presence of acidic, basic, and oxidizing agents.

General Procedure:

-

Acid/Base Hydrolysis: Prepare solutions or suspensions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media. Store these, along with a neutral (water) control, at an elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidation: Prepare a solution or suspension of the compound in a dilute solution of an oxidizing agent (e.g., 3% H₂O₂) and store it at room temperature or slightly elevated temperature.

-

Analysis: At specified time points, withdraw samples and analyze them using an appropriate chromatographic method (e.g., HPLC) to quantify the remaining this compound and detect the formation of degradation products.

Analytical Characterization and Confirmatory Tests

The identification of this compound and the characterization of its potential degradation products rely on standard analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[15][16][17] A simple chemical test can also confirm the presence of the primary aromatic amine functional group.

This test is a reliable method to confirm the presence of a primary aromatic amine.[6][18]

Principle: The primary aromatic amine is first diazotized with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C) to form a diazonium salt. This salt is then coupled with an activated aromatic compound, such as β-naphthol, to form a brightly colored azo dye.[6]

Procedure:

-

Diazotization: Dissolve a small amount of this compound in dilute HCl and cool the solution in an ice bath to 0-5 °C. Add a cold aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise.

-

Coupling: In a separate test tube, dissolve β-naphthol in a dilute sodium hydroxide (B78521) solution and cool it in an ice bath.

-

Dye Formation: Slowly add the cold diazonium salt solution to the cold β-naphthol solution. The immediate formation of an orange-red precipitate confirms the presence of a primary aromatic amine.[6]

Caption: Simplified reaction scheme for the Azo-Dye confirmatory test.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment and adherence to institutional safety guidelines. Refer to the Safety Data Sheet (SDS) for this compound before handling.[12]

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound 98 615-57-6 [sigmaaldrich.com]

- 5. embibe.com [embibe.com]

- 6. byjus.com [byjus.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Workup [chem.rochester.edu]

- 9. benchchem.com [benchchem.com]

- 10. This compound(615-57-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. pcbiochemres.com [pcbiochemres.com]

- 12. fishersci.com [fishersci.com]

- 13. akjournals.com [akjournals.com]

- 14. database.ich.org [database.ich.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 18. ncert.nic.in [ncert.nic.in]

Spectral Analysis of 2,4-Dibromoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 2,4-dibromoaniline (B146533), a key intermediate in various synthetic applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Data Presentation

The spectral data for this compound (CAS No: 615-57-6, Molecular Formula: C₆H₅Br₂N) is summarized below. This data is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.5 | d | ~2.3 | H-3 |

| ~7.2 | dd | ~8.7, ~2.3 | H-5 |

| ~6.7 | d | ~8.7 | H-6 |

| ~4.0 | s (broad) | - | NH₂ |

Solvent: CDCl₃. Instrument: 90 MHz Spectrometer.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~144.0 | C-1 (C-NH₂) |

| ~136.0 | C-3 |

| ~132.0 | C-5 |

| ~118.0 | C-6 |

| ~112.0 | C-4 (C-Br) |

| ~110.0 | C-2 (C-Br) |

Solvent: CDCl₃. Instrument: 22.5 MHz Spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3478, 3385 | Strong | N-H stretch (asymmetric and symmetric) |

| 3065 | Medium | Aromatic C-H stretch |

| 1618 | Strong | N-H bend (scissoring) |

| 1560, 1479 | Strong | Aromatic C=C stretch |

| 862, 804 | Strong | C-H out-of-plane bend |

| 685 | Strong | C-Br stretch |

Sample Preparation: KBr Pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 253 | ~98 | [M+4]⁺ (with ²H, ⁸¹Br₂) |

| 252 | ~50 | [M+3]⁺ (with ²H, ⁷⁹Br⁸¹Br) |

| 251 | ~100 | [M+2]⁺ (with ⁸¹Br₂) |

| 250 | ~8 | [M+1]⁺ |

| 249 | ~98 | [M]⁺ (with ⁷⁹Br⁸¹Br) |

| 172 | ~20 | [M - Br + H]⁺ |

| 170 | ~20 | [M - Br]⁺ |

| 91 | ~25 | [M - 2Br]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. The concentration is adjusted to obtain a clear solution. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei.[1] For ¹H NMR, the acquisition parameters typically include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay to allow for full magnetization recovery between pulses. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance sensitivity.[2]

IR Spectroscopy (KBr Pellet Method)

Sample Preparation: Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder in an agate mortar and pestle.[3] The mixture is thoroughly ground to ensure a homogenous dispersion of the sample within the KBr matrix. The resulting fine powder is then transferred to a pellet-forming die.[3][4][5][6][7]

Data Acquisition: The die is placed in a hydraulic press, and pressure is applied (typically 8-10 tons) to form a thin, transparent pellet.[5] This pellet is then placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide, as well as any impurities in the KBr.[3] The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization)

Sample Introduction: The this compound sample, which is a solid at room temperature, is introduced into the mass spectrometer's ion source, often via a direct insertion probe. The probe is heated to volatilize the sample into the gas phase.[8]

Ionization and Analysis: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[9] This process, known as electron ionization (EI), causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺). The high energy of the electrons also induces fragmentation of the molecular ion into smaller, characteristic fragment ions.[10][11] The resulting ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating the mass spectrum.

Visualization

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. shimadzu.com [shimadzu.com]

- 4. pelletpressdiesets.com [pelletpressdiesets.com]

- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 6. scienceijsar.com [scienceijsar.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to the Historical Synthesis of 2,4-Dibromoaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis of 2,4-dibromoaniline (B146533), a significant intermediate in the production of various pharmaceuticals, dyes, and agrochemicals. The document provides a detailed examination of the core synthetic strategies, complete with experimental protocols and quantitative data to facilitate understanding and replication.

Introduction

The synthesis of this compound, first reported in the early 20th century, has historically revolved around the electrophilic bromination of aniline (B41778) or its derivatives.[1] Direct bromination of aniline is challenging to control, typically leading to the formation of 2,4,6-tribromoaniline (B120722) due to the strong activating effect of the amino group.[2][3] To achieve selective dibromination at the 2- and 4-positions, historical methods have predominantly employed a protection-deprotection strategy involving the acetylation of aniline.

Core Synthetic Pathway: A Stepwise Approach

The most common historical route to this compound involves a three-step synthesis starting from aniline. This method provides a reliable means of controlling the regioselectivity of the bromination. The overall workflow is depicted below.

Caption: Stepwise synthesis of this compound from Aniline.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the historical synthesis of this compound.

Step 1: Acetylation of Aniline to Acetanilide

This initial step serves to reduce the activating effect of the amino group, allowing for more controlled bromination.

Procedure: In a 100 mL round-bottomed flask fitted with a reflux condenser, 5 mL of freshly distilled aniline is added to a mixture of 7.5 mL of acetic anhydride (B1165640) and 2.5 mL of glacial acetic acid, with a small amount of zinc powder.[4] The mixture is gently shaken and cooled before being heated under reflux for 20 minutes.[4] After cooling, the reaction mixture is carefully poured into 150 mL of an ice-water mixture.[4] The resulting white precipitate of acetanilide is collected by vacuum filtration, washed with cold water, and dried.[4]

Step 2: Monobromination of Acetanilide to p-Bromoacetanilide

The reduced reactivity of the acetanilide allows for the selective introduction of a single bromine atom, primarily at the para position due to steric hindrance from the acetamido group.[5][6]

Procedure: In a 100 mL Erlenmeyer flask, 5.4 g of acetanilide is dissolved in 40 mL of glacial acetic acid. The flask is cooled in an ice-water bath.[4] A solution of 2 mL of bromine in 20 mL of glacial acetic acid is added dropwise to the stirred and cooled acetanilide solution.[4] After the addition is complete, stirring is continued for an additional 15 minutes without cooling.[4] The reaction mixture is then poured into 200 mL of an ice-water mixture to precipitate the p-bromoacetanilide.[4] The solid is collected by filtration, washed with cold water, and dried.

Step 3: Second Bromination to 2,4-Dibromoacetanilide

Further bromination of p-bromoacetanilide introduces a second bromine atom at the ortho position.

Procedure: While a specific detailed historical protocol for this step is less commonly documented in consolidated modern lab manuals, the principle involves the bromination of p-bromoacetanilide under similar conditions to the monobromination, often with adjusted stoichiometry and reaction time to encourage the second substitution. A typical approach would involve dissolving p-bromoacetanilide in glacial acetic acid and treating it with a stoichiometric amount of bromine.

Step 4: Hydrolysis of 2,4-Dibromoacetanilide to this compound

The final step involves the removal of the acetyl protecting group to yield the target compound.

Procedure: In a 100 mL round-bottomed flask equipped with a reflux condenser, 2.0 g of the dibromoacetanilide is mixed with 20 mL of water and 5 mL of concentrated hydrochloric acid.[6] The mixture is heated under reflux for 30 minutes, during which the solid dissolves.[6] After cooling, the solution is poured into cold water. The pH is then adjusted to be basic by the addition of a saturated sodium hydroxide (B78521) solution, which precipitates the this compound.[6] The product is collected by filtration, washed with cold water, and can be recrystallized from an ethanol-water mixture.[4]

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Typical Yield |

| Acetanilide | C₈H₉NO | 135.17 | 114.3 | High |

| p-Bromoacetanilide | C₈H₈BrNO | 214.06 | 165-169 | ~67% |

| This compound | C₆H₅Br₂N | 250.92 | 78-80[7] | - |

Yields for the overall process and for the second bromination step are not consistently reported in historical literature and can vary significantly based on reaction conditions.

Alternative Historical Approaches

While the protection-deprotection strategy is the most cited historical method, other approaches have been explored.

Direct Bromination under Controlled Conditions

Some early 20th-century reports describe the direct bromination of aniline in an acidic medium, such as acetic acid or hydrobromic acid, to achieve selective dibromination.[1] However, controlling this reaction to prevent the formation of the tribromo- derivative is inherently difficult.

Sandmeyer Reaction

The Sandmeyer reaction, a method for synthesizing aryl halides from aryl diazonium salts, represents a theoretical alternative route. This would involve the diazotization of a suitable dibromo-substituted aniline precursor. However, this is a less direct and more complex pathway compared to the electrophilic substitution routes.

Caption: Theoretical Sandmeyer reaction pathway to this compound.

Conclusion

The historical synthesis of this compound primarily relies on a well-established, multi-step process involving the protection of the aniline amino group as an acetamide. This strategy effectively controls the high reactivity of the aniline ring, allowing for a regioselective introduction of two bromine atoms. While direct bromination and other methods exist in principle, the acetylation route has historically provided a more reliable and higher-yielding pathway to this important chemical intermediate. This guide provides the fundamental knowledge and detailed protocols necessary for understanding and potentially replicating these foundational synthetic methods.

References

- 1. Page loading... [guidechem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. 2,4,6-Tribromoaniline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. studylib.net [studylib.net]

- 6. Preparation of p-bromoaniline from Acetanilide | PDF [slideshare.net]

- 7. This compound CAS#: 615-57-6 [amp.chemicalbook.com]

A Technical Guide to the Selective Electrophilic Bromination of Aniline to Yield 2,4-Dibromoaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the methodologies for the selective synthesis of 2,4-dibromoaniline (B146533), a key intermediate in the production of various pharmaceuticals, agrochemicals, and dyes. This document provides a comprehensive overview of two primary synthetic routes: a modern copper-catalyzed oxidative bromination and the classic protection-deprotection strategy. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate replication and further development in a laboratory setting.

Introduction

Aniline (B41778) is highly susceptible to electrophilic substitution, and its direct bromination typically results in the formation of 2,4,6-tribromoaniline (B120722) due to the strong activating and ortho-, para-directing nature of the amino group.[1][2] Achieving selective dibromination at the 2- and 4-positions requires controlled reaction conditions to moderate the reactivity of the aniline ring. This guide explores two effective strategies to achieve this selectivity. The first is a copper-catalyzed oxidative bromination that offers a direct approach with good regioselectivity. The second is the traditional method involving the temporary protection of the amino group via acetylation, which deactivates the ring sufficiently to allow for controlled bromination, followed by deprotection to yield the desired product.[3]

Experimental Protocols

Method 1: Copper-Catalyzed Oxidative Bromination

This method provides a direct and regioselective synthesis of this compound from bromoaniline precursors. The following protocol is adapted from a practical procedure for the regioselective bromination of anilines.[1]

Materials:

-

2-Bromoaniline or 4-Bromoaniline

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium bromide (NaBr)

-

Sodium persulfate (Na₂S₂O₈)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

10% aqueous Sodium hydroxide (B78521) (NaOH)

-

Ethyl acetate (B1210297) (AcOEt)

-

n-Hexane

Procedure:

-

To a suspension of CuSO₄·5H₂O (25 mol%) in a mixture of CH₃CN and H₂O, add the starting bromoaniline (1.0 equivalent) at 25 °C.

-

Stir the mixture at 25 °C for 15 minutes.

-

Simultaneously add NaBr (1.8 equivalents) and Na₂S₂O₈ (1.4 equivalents) in three portions at 7 °C over 15 minutes.

-

After the addition is complete, stir the mixture at 7 °C for 2 hours and then at 25 °C for 22 hours.

-

Quench the reaction by adding Na₂S₂O₃.

-

Adjust the pH of the mixture to 9.0 by adding 10% aqueous NaOH.

-

Dilute the mixture with H₂O and extract with ethyl acetate.

-

Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent.

Method 2: Protection-Deprotection Strategy

This classic multi-step synthesis involves the protection of the amino group as an acetamide, followed by bromination and subsequent deprotection. This method is effective for controlling the extent of bromination.[3][4]

Step 1: Acetylation of Aniline to Acetanilide (B955)

-

In a round-bottomed flask, add 5 mL of freshly distilled aniline to a mixture of 2.5 mL of glacial acetic acid and 7.5 mL of acetic anhydride (B1165640) containing a small amount of zinc powder, with gentle shaking and cooling.

-

Heat the reaction mixture under reflux for 20 minutes.

-

Allow the flask to cool and then carefully pour the reaction mixture into 150 mL of an ice-water mixture.

-

Continue cooling until the precipitation of a white solid is complete.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain acetanilide.

Step 2: Bromination of Acetanilide to 4-Bromoacetanilide

-

In a fume hood, dissolve 5.4 g of acetanilide in 40 mL of glacial acetic acid in an Erlenmeyer flask equipped with a magnetic stirrer and cooled in an ice-water bath.

-

In an addition funnel, prepare a solution of 2 mL of bromine in 20 mL of glacial acetic acid.

-

Slowly add the bromine solution dropwise to the stirred and cooled acetanilide solution.

-

After the addition is complete, continue stirring for an additional 15 minutes without cooling.

-

Pour the reaction mixture into 200 mL of an ice-water mixture.

-

If the solution retains a bromine color, add a small amount of sodium bisulfite solution to decolorize it.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from ethanol (B145695) to obtain 4-bromoacetanilide.

Step 3: Hydrolysis of 4-Bromoacetanilide to p-Bromoaniline and Subsequent Bromination to this compound

Note: This is a conceptual adaptation as a direct, detailed protocol for the conversion of p-bromoaniline to this compound via this specific route was not found in a single source. The conditions would be similar to the bromination of aniline but with one ortho position already blocked.

-

Dissolve the 4-bromoacetanilide in ethanol in a round-bottomed flask.

-

Add an aqueous solution of potassium hydroxide and heat the mixture under reflux for 2 hours to hydrolyze the amide.

-

Cool the solution and pour it into ice-cold water to precipitate the p-bromoaniline.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The resulting p-bromoaniline can then be subjected to a second bromination under controlled conditions (e.g., using bromine in acetic acid) to introduce a second bromine atom at the ortho position, yielding this compound.

Data Presentation

Table 1: Quantitative Data for the Copper-Catalyzed Synthesis of this compound [1]

| Starting Material | Product | Yield (%) | Product to Isomer Ratio |

| 2-Bromoaniline | This compound | 76 | 83:17 |

| 4-Bromoaniline | This compound | 79 | 79:21 |

Table 2: Characterization Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₅Br₂N | |

| Molecular Weight | 250.92 g/mol | |

| Melting Point | 78-80 °C | |

| ¹H NMR (CDCl₃) δ (ppm) | 7.53 (d, 1H, J=2.0 Hz), 7.19 (dd, 1H, J=8.0, 2.4 Hz), 6.64 (d, 1H, J=8.4 Hz), 4.09 (br s, 2H) | [1] |

| ¹³C NMR (CDCl₃) δ (ppm) | 143.3, 134.6, 131.2, 116.8, 109.7, 109.6 | [1] |

Visualizations

Caption: General reaction pathways for the bromination of aniline.

Caption: Experimental workflow for copper-catalyzed synthesis.

References

Health and Safety Data for 2,4-Dibromoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for 2,4-Dibromoaniline (CAS No. 615-57-6). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards. This document is intended for use by professionals in research and development who handle this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2] It is toxic if swallowed, harmful in contact with skin, and harmful if inhaled.[1][2] Furthermore, it causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] There is also evidence that it may cause damage to organs through prolonged or repeated exposure.[1][2]

GHS Hazard Classification:

| Category | Classification |

| Acute Oral Toxicity | Category 3[1][3] |

| Acute Dermal Toxicity | Category 4[1][2] |

| Acute Inhalation Toxicity | Category 4[1][2] |

| Skin Corrosion/Irritation | Category 2[1][2] |

| Serious Eye Damage/Irritation | Category 2[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[1][2][3] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2[1][2] |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅Br₂N | [1][4] |

| Molecular Weight | 250.92 g/mol | [3][4] |

| Appearance | Slightly beige to light yellow solid/crystals[1][5][6] | [1][5][6] |

| Odor | Aniline-like, Rotten-egg like | [1][5] |

| Melting Point | 78-82 °C | [3][4][5] |

| Boiling Point | 156 °C at 21 torr / 264.8 °C at 760 mmHg | [4][5] |

| Density | 2.0 ± 0.1 g/cm³ / 2.26 g/cm³ at 20 °C | [4][5] |

| Water Solubility | Insoluble / Sparingly soluble | [5][6] |

| Flash Point | 114.0 ± 21.8 °C | [4] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [4] |

Toxicological Data

While many sources state that the toxicological properties of this compound have not been fully investigated, the available data on its acute toxicity is presented below.[5] Absorption of this compound may lead to the formation of methemoglobin, causing cyanosis, and potentially leading to headaches, dizziness, and shortness of breath.[5][7]

| Toxicity Endpoint | Value | Reference(s) |

| Acute Oral | Category 3 (Toxic if swallowed) | [1][3] |

| Acute Dermal | Category 4 (Harmful in contact with skin) | [1][2] |

| Acute Inhalation | Category 4 (Harmful if inhaled) | [1][2] |

| Skin Irritation | Causes skin irritation (Category 2) | [1][2] |

| Eye Irritation | Causes serious eye irritation (Category 2) | [1][2] |

| Mutagenicity | No data available | [1] |

Experimental Protocols

Detailed experimental protocols for determining the key toxicological endpoints are outlined below, based on OECD guidelines.

Acute Oral Toxicity (LD50) Determination

The median lethal dose (LD50) can be determined using one of several OECD guidelines designed to minimize the number of animals used.[8]

Method: OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure (UDP).[8][9]

Principle: This method involves dosing animals one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This approach helps to pinpoint the LD50 with a smaller number of animals compared to classical methods.[8][9]

Procedure:

-

Animal Selection: Healthy, young adult rodents (usually female rats or mice) are used.[8]

-

Dose Selection: A starting dose is chosen based on available information, often near an estimated LD50. A dose progression factor is also selected (e.g., 3.2).[9]

-

Administration: The test substance is administered orally in a single dose to the first animal.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment:

-

If the animal survives, the dose for the next animal is increased.

-

If the animal dies, the dose for the next animal is decreased.

-

-

Termination: The test is concluded when a specified stopping criterion is met, and the LD50 is calculated using the maximum likelihood method.

Skin Irritation Testing

Method: OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method.[10][11][12]

Principle: This in vitro method uses a reconstructed human epidermis model that mimics the properties of human skin to assess the skin irritation potential of a chemical.[10][11] Irritant substances are identified by their ability to decrease cell viability below a certain threshold.[11]

Procedure:

-

Test System: A commercially available Reconstructed Human Epidermis (RhE) tissue is used.

-

Application: The test chemical is applied topically to the surface of the RhE tissue.

-

Exposure: The tissue is exposed to the chemical for a defined period (e.g., up to 4 hours).[10]

-

Viability Assessment: After exposure, the tissue is rinsed and incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells convert the MTT into a blue formazan (B1609692) salt.[11]

-

Measurement: The amount of formazan produced is measured spectrophotometrically after extraction from the tissue.

-

Classification: A chemical is identified as an irritant (UN GHS Category 2) if the tissue viability is reduced to ≤ 50%.[10][11]

Handling, Storage, and First Aid

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Safe Handling and Storage Workflow

Caption: Workflow for safe handling and storage of this compound.

First Aid Measures Flowchart

Caption: First aid procedures for exposure to this compound.

Fire-Fighting Measures

This compound is non-combustible, but may decompose upon heating to produce irritating, corrosive, and/or toxic fumes.[5] In case of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[1][5][13]

-

Hazardous Decomposition Products: During a fire, irritating and highly toxic gases may be generated, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[2][5][13]

Accidental Release Measures

In the event of a spill, appropriate personal protective equipment should be worn.[14]

-

Personal Precautions: Avoid dust formation and contact with skin and eyes. Ensure adequate ventilation and evacuate personnel to safe areas.[5][14]

-

Cleanup Procedures: Vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dusty conditions.[5][13]

Ecotoxicity

Data on the ecotoxicity of this compound is limited. Many safety data sheets indicate that it contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants.[1] However, due to the lack of comprehensive data, releases into the environment should be avoided.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound 98 615-57-6 [sigmaaldrich.com]

- 4. This compound | CAS#:615-57-6 | Chemsrc [chemsrc.com]

- 5. This compound(615-57-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. enamine.net [enamine.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. canbipharm.com [canbipharm.com]

- 14. echemi.com [echemi.com]

The Environmental Fate of 2,4-Dibromoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate of 2,4-dibromoaniline (B146533) (2,4-DBA), a chemical intermediate of interest in various industrial applications, including pharmaceutical and pesticide synthesis. Due to a lack of extensive experimental data on its environmental behavior, this guide synthesizes available physicochemical properties, predicts key environmental fate parameters using validated Quantitative Structure-Activity Relationship (QSAR) models, and infers potential degradation pathways based on studies of structurally similar compounds. This document is intended to serve as a foundational resource for researchers and professionals engaged in the environmental risk assessment and sustainable development of 2,4-DBA and related compounds. All quantitative data are summarized in comparative tables, and detailed experimental protocols for key environmental fate studies are provided.

Introduction

This compound (CAS No. 615-57-6) is a halogenated aromatic amine used as a building block in the synthesis of a range of chemical products.[1][2] Its introduction into the environment, either through manufacturing processes or as a potential degradation product of larger molecules, necessitates a thorough understanding of its persistence, mobility, and potential for bioaccumulation and toxicity. This guide addresses the critical aspects of 2,4-DBA's environmental fate, including its physicochemical characteristics, abiotic and biotic degradation, and mobility in soil and water.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. The available data for this compound are presented in Table 1. These properties indicate that 2,4-DBA is a solid with low water solubility and a moderate octanol-water partition coefficient (LogP), suggesting a potential for sorption to organic matter in soil and sediment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 615-57-6 | [1] |

| Molecular Formula | C₆H₅Br₂N | [1] |

| Molecular Weight | 250.92 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 78-82 °C | [1] |

| Boiling Point | 264.8 ± 20.0 °C at 760 mmHg | [1] |

| Density | 2.0 ± 0.1 g/cm³ | [1] |

| Water Solubility | Insoluble/Sparingly soluble | [1][2] |

| LogP (Octanol-Water Partition Coefficient) | 3.26 | [1] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [1] |

Environmental Persistence and Degradation

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including photodegradation, hydrolysis, and biodegradation. While experimental data on the degradation rates of 2,4-DBA are scarce, predictions and studies on analogous compounds provide valuable insights.

Abiotic Degradation

Photodegradation is expected to be a significant pathway for the removal of this compound in aquatic environments. A study on the photolysis of ambroxol, a pharmaceutical that contains a this compound (DBA) moiety, revealed that DBA is the core chromophore and exhibits high photoreactivity upon exposure to UV radiation.[3] The primary photodegradation process involves debromination, with a preference for the removal of the bromine atom at the para-position.[3] This process can lead to the formation of mono-brominated and non-brominated aniline (B41778) derivatives.

Aromatic amines, such as this compound, are generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9). The carbon-bromine and carbon-nitrogen bonds in the aniline ring are stable and do not readily undergo hydrolytic cleavage. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment.

Biotic Degradation

Under aerobic conditions, the biodegradation of haloanilines is typically initiated by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of halogenated catechols. The catechol ring is then cleaved, and subsequent metabolic steps lead to intermediates of central metabolism and ultimately mineralization to carbon dioxide, water, and inorganic halides.

In anaerobic environments, a key initial step in the degradation of halogenated anilines can be reductive dehalogenation, where a halogen atom is removed and replaced by a hydrogen atom. Another identified pathway for dihaloanilines under nitrate-reducing conditions is reductive deamination, leading to the formation of dihalobenzene intermediates. These intermediates can then be further dehalogenated and ultimately mineralized.

Mobility and Distribution

The mobility of this compound in the environment, particularly its potential to leach into groundwater or partition to sediment, is a critical aspect of its environmental risk profile. Key parameters for assessing mobility are the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the bioconcentration factor (BCF). As experimental data are not available, predicted values from the US EPA's EPI Suite™ are presented in Table 2.

Table 2: Predicted Environmental Fate and Ecotoxicity of this compound

| Parameter | Predicted Value | Interpretation |

| Log Koc (Soil Adsorption Coefficient) | 3.1 - 3.5 | Moderate to low mobility in soil |

| BCF (Bioconcentration Factor) | 100 - 300 | Low to moderate potential for bioaccumulation |

| Biodegradation | Not readily biodegradable | Persistent in the environment |

| Aquatic Toxicity (LC50, Fish, 96h) | 1 - 10 mg/L | Toxic to aquatic life |

| Aquatic Toxicity (EC50, Daphnia, 48h) | 1 - 10 mg/L | Toxic to aquatic invertebrates |

| Aquatic Toxicity (EC50, Algae, 72h) | 1 - 10 mg/L | Toxic to algae |

Note: Predicted values are estimates from QSAR models and should be used for screening-level assessment. Experimental verification is recommended.

The predicted Log Koc value suggests that this compound will have a moderate tendency to adsorb to soil and sediment organic matter, which would limit its mobility in the environment. The predicted BCF indicates a low to moderate potential for bioaccumulation in aquatic organisms.

Ecotoxicological Profile

The potential for this compound to cause adverse effects in environmental organisms is a key consideration in its risk assessment. Predicted ecotoxicity values for various aquatic organisms are summarized in Table 2. These predictions suggest that this compound is toxic to fish, aquatic invertebrates, and algae at concentrations in the low mg/L range.

Experimental Protocols

Detailed experimental investigation is crucial to definitively determine the environmental fate of this compound. The following sections outline standardized protocols for key environmental fate studies, based on OECD guidelines.

Ready Biodegradability: OECD 301

The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[3][4][5]

Objective: To determine if this compound can be rapidly and ultimately biodegraded by microorganisms under aerobic conditions.